3-Deoxy-3-fluoro-D-mannose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

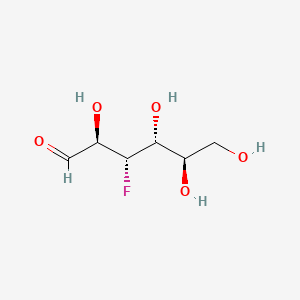

(2R,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHCJIQOFXULDL-KVTDHHQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Deoxy-3-fluoro-D-mannose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-3-fluoro-D-mannose (3-F-Man) is a synthetic fluorinated carbohydrate that has garnered significant interest for its potent biological activities, primarily as an inhibitor of bacterial growth. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 3-F-Man. It details its mechanism of action, metabolic pathways, and includes established experimental protocols for its synthesis and the analysis of its metabolites. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of drug discovery, glycobiology, and antimicrobial development.

Chemical and Physical Properties

This compound is a structural analog of D-mannose where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This substitution significantly alters the molecule's chemical reactivity and biological function.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁FO₅ | [1] |

| Molecular Weight | 182.15 g/mol | [1] |

| CAS Number | 87764-46-3 | [1] |

| Appearance | Colorless Syrup | [2] |

| Melting Point | 154 °C | [3] |

| Solubility | Soluble in DMSO, H₂O, MeOH | [2] |

| Storage | 2°C - 8°C | [3] |

| IUPAC Name | (2R,3S,4R,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal | [2] |

| SMILES | O=C--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO | |

| InChI Key | RMHCJIQOFXULDL-KVTDHHQDSA-N | [2] |

Biological Properties and Mechanism of Action

This compound exhibits significant biological activity, most notably as a bacteriostatic agent. Its mechanism of action is multifaceted, primarily targeting essential cellular processes in bacteria.

Inhibition of Bacterial Growth

3-F-Man acts as an inhibitor of bacterial growth by interfering with key metabolic pathways. It has been shown to bind to the 6-phosphate group of nucleic acids, which prevents the addition of sugar molecules to ribose or deoxyribose groups.[3][4] This disruption of nucleic acid synthesis is a primary contributor to its bacteriostatic effects. Furthermore, 3-F-Man inhibits the synthesis of proteins and RNA, both of which are critical for bacterial proliferation.[3][4]

Proposed Mechanism of Action in Bacteria

While the precise molecular targets are still under investigation, the current understanding suggests that 3-F-Man, after being metabolized to its nucleotide sugar form, GDP-3-deoxy-3-fluoro-D-mannose, acts as an inhibitor of glycosyltransferases. These enzymes are crucial for the synthesis of various components of the bacterial cell envelope, such as lipopolysaccharides and peptidoglycan. By inhibiting these enzymes, 3-F-Man disrupts the integrity of the bacterial cell wall, leading to growth inhibition.

Metabolism in Saccharomyces cerevisiae

Studies in the yeast Saccharomyces cerevisiae have provided valuable insights into the metabolic fate of this compound. Once transported into the cell, it is phosphorylated and converted into a nucleotide sugar analog.

Incubation of Saccharomyces cerevisiae S288C with 3-deoxy-3-fluoro-D-[1-¹⁴C]mannose resulted in the identification of three primary metabolites:

The conversion of 3-F-Man into its sugar nucleotide form was found to be less efficient compared to its 4-fluoro counterpart, and there was minimal incorporation of radioactivity into the cell-wall fraction.[5][6]

Experimental Protocols

Synthesis of this compound

The following protocol is based on the synthesis described by Rasmussen et al. (1983).

Materials:

-

2-Deoxy-2-fluoro-D-arabinose

-

Potassium cyanide (KCN)

-

Palladium on barium sulfate (B86663) (5% Pd/BaSO₄)

-

Dowex-50W x 8 (Ca²⁺ form) resin

-

Deionized water

-

Hydrogen gas

Procedure:

-

Dissolve 2-deoxy-2-fluoro-D-arabinose in deionized water.

-

Adjust the pH of the solution to 7.8 using a suitable buffer.

-

Add potassium cyanide to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the cyanohydrin formation, add 5% palladium on barium sulfate to the reaction mixture.

-

Subject the mixture to catalytic hydrogenation with hydrogen gas at a suitable pressure and temperature.

-

After the reaction is complete, filter the catalyst from the solution.

-

The resulting solution contains a mixture of 3-deoxy-3-fluoro-D-glucose and this compound.

-

Purify the epimeric sugars by column chromatography using a Dowex-50W x 8 (Ca²⁺ form) resin, eluting with deionized water.

-

Collect the fractions containing this compound and concentrate under reduced pressure to obtain the final product.

Note: This synthesis involves the use of highly toxic potassium cyanide and flammable hydrogen gas. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment and safety precautions.

Analysis of this compound Metabolites from Yeast

The following is a general protocol for the extraction and analysis of the metabolites of this compound from Saccharomyces cerevisiae, based on methods for analyzing sugar phosphates and nucleotide sugars.

Materials:

-

Yeast cell culture grown in the presence of this compound

-

Trichloroacetic acid (TCA) or perchloric acid (PCA)

-

Potassium hydroxide (B78521) (KOH)

-

High-Performance Liquid Chromatography (HPLC) system with an anion-exchange or reverse-phase C18 column

-

Suitable mobile phases (e.g., phosphate (B84403) buffers with an ion-pairing agent for reverse-phase)

-

UV detector

-

Standards for this compound-6-phosphate and GDP-3-deoxy-3-fluoro-D-mannose (if available, otherwise use retention time comparison with known sugar phosphates and GDP-sugars)

Procedure:

-

Metabolite Extraction:

-

Harvest yeast cells by centrifugation.

-

Quench metabolism by rapidly resuspending the cell pellet in a cold extraction solution (e.g., 6% TCA or 0.5 M PCA).

-

Lyse the cells by vortexing or sonication.

-

Centrifuge to pellet cell debris.

-

Neutralize the supernatant with KOH.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

The resulting supernatant contains the soluble metabolites.

-

-

HPLC Analysis:

-

Filter the metabolite extract through a 0.22 µm filter.

-

Inject the sample onto the HPLC system.

-

For anion-exchange chromatography, use a salt gradient for elution.

-

For ion-pair reverse-phase chromatography, use a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate).

-

Monitor the elution profile using a UV detector at a wavelength suitable for detecting the nucleotide moiety of GDP-3-deoxy-3-fluoro-D-mannose (e.g., 254 nm).

-

Identify the peaks corresponding to the metabolites by comparing their retention times with those of standards or by using mass spectrometry for confirmation.

-

Conclusion

This compound is a promising molecule with significant potential as a lead compound in the development of novel antibacterial agents. Its ability to disrupt fundamental cellular processes in bacteria, combined with a growing understanding of its metabolic fate, provides a solid foundation for further research. This technical guide has summarized the key properties and methodologies associated with 3-F-Man, offering a valuable resource for scientists and researchers aiming to explore its therapeutic applications and unravel its detailed mechanisms of action. Future studies should focus on identifying the specific bacterial enzymes inhibited by 3-F-Man and its metabolites to facilitate the rational design of more potent and selective antimicrobial drugs.

References

- 1. Specificity of GDP-Man:dolichyl-phosphate mannosyltransferase for the guanosine diphosphate esters of mannose analogues containing deoxy and deoxyfluoro substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of C-4-substituted mannose analogues in protein glycosylation. Effect of the guanosine diphosphate esters of 4-deoxy-4-fluoro-D-mannose and 4-deoxy-D-mannose on lipid-linked oligosaccharide assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of protein glycosylation and glycoprotein processing in viral systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of this compound and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Deoxy-3-fluoro-D-mannose: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and functional aspects of 3-Deoxy-3-fluoro-D-mannose (3-DFM), a fluorinated mannose analog. This document details its chemical structure, including various representations, summarizes key quantitative data, outlines its synthesis, and explores its metabolic pathway in Saccharomyces cerevisiae.

Core Structural Information

This compound is a synthetic monosaccharide where the hydroxyl group at the C-3 position of D-mannose is replaced by a fluorine atom. This substitution has significant implications for its chemical properties and biological activity.

Basic Properties:

-

Chemical Formula: C₆H₁₁FO₅[1]

-

Molecular Weight: 182.15 g/mol [1]

-

CAS Number: 87764-46-3[1]

-

IUPAC Name: (2R,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal

Structural Representations

The stereochemistry of this compound can be represented in several ways:

-

Fischer Projection: This projection shows the linear form of the sugar. For D-mannose, the hydroxyl groups at C-2 and C-5 are on the left, while those at C-3 and C-4 are on the right. In this compound, the C-3 hydroxyl group is replaced by a fluorine atom, but the stereochemical configuration is retained.

-

Haworth Projection: In aqueous solution, this compound exists predominantly in a cyclic pyranose form. The cyclization occurs between the aldehyde at C-1 and the hydroxyl group at C-5, forming a six-membered ring. This results in two anomers, α and β, which differ in the orientation of the hydroxyl group at the anomeric carbon (C-1).

-

Chair Conformation: The pyranose ring adopts a stable chair conformation to minimize steric strain. For D-sugars, the ⁴C₁ conformation is typically more stable. The substituents on the ring can be in either axial or equatorial positions. The precise conformational equilibrium will depend on the steric and electronic effects of the fluorine substituent.

Spectroscopic Data

While specific experimental NMR data for this compound were not found in the searched literature, data for the closely related compound, 2-Deoxy-2-fluoro-D-mannose, can provide an indication of the types of signals to expect. It is important to note that the chemical shifts and coupling constants will differ for this compound due to the different position of the fluorine atom.

Table 1: Representative NMR Data for a Related Compound: 4,6-O-benzylidene-3-O-ethoxymethyl-1-O-methyl-β-d-glucopyranoside (a precursor for 2-Deoxy-2-fluoro-D-mannose synthesis) [2]

| Nucleus | Chemical Shift (δ) ppm |

| ¹H | 1.21, 3.44–3.51, 3.60, 3.69, 3.77–3.83, 3.95, 4.35–4.39, 4.81, 4.92, 5.54, 7.35–7.49 |

| ¹³C | 14.8, 57.5, 64.2, 66.4, 69.7, 74.0, 79.6, 82.0, 96.5, 101.6, 104.4, 126.1, 126.2, 128.2, 129.1, 137.1 |

Note: This data is for a protected precursor of a related compound and serves only as an example of the complexity of such spectra.

Experimental Protocols: Synthesis of this compound

A key synthetic route to this compound was described by Rasmussen et al. in 1983. While the full experimental details were not available in the searched resources, the abstract outlines the core methodology.

Synthesis via Cyanohydrin Formation and Reduction (Rasmussen et al., 1983 Summary)

This synthesis involves a two-step process starting from 2-deoxy-2-fluoro-D-arabinose.

Step 1: Cyanohydrin Formation

-

Reactants: 2-deoxy-2-fluoro-D-arabinose and potassium cyanide.

-

Conditions: The reaction is carried out at a pH of 7.8. This step adds a nitrile group to the C-1 position, extending the carbon chain and forming two epimeric cyanohydrins at the new C-2 position.

Step 2: Catalytic Hydrogenation

-

Catalyst: 5% Palladium on Barium Sulfate (Pd/BaSO₄).

-

Reaction: The resulting mixture of cyanohydrins is hydrogenated. This reduces the nitrile group to an aldehyde and forms a mixture of 3-deoxy-3-fluoro-D-glucose and this compound.

-

Yield: The isolated yields were reported as 25% for the glucose epimer and 40% for the desired mannose epimer.

Step 3: Purification

-

Method: The epimeric sugars are separated by column chromatography using a Dowex-50W x 8 resin in its calcium form (Ca²⁺).

Disclaimer: This is a summary of the synthetic procedure. For precise experimental details, including reagent quantities, reaction times, temperatures, and workup procedures, consulting the full original publication is necessary.

Biological Activity and Metabolic Pathway

This compound has been shown to be metabolized by the yeast Saccharomyces cerevisiae.[3] It can also act as an inhibitor of bacterial growth.[4]

Metabolism in Saccharomyces cerevisiae

Studies using radiolabeled 3-Deoxy-3-fluoro-D-[1-¹⁴C]mannose have elucidated its metabolic fate within yeast cells.[3] The compound is transported into the cell and subsequently phosphorylated and converted into a sugar nucleotide.[3] However, this process is less efficient compared to its 4-fluoro analogue.[3]

The identified metabolites are:

-

This compound 6-phosphate

-

This compound 1,6-bisphosphate

-

Guanosine Diphosphate (GDP)-3-deoxy-3-fluoro-D-mannose[3]

Unlike its 4-fluoro counterpart, there is little incorporation of the 3-fluoro analogue into the cell-wall fraction.[3]

Visualized Metabolic Pathway

The following diagram illustrates the metabolic conversion of this compound within Saccharomyces cerevisiae.

Caption: Metabolic fate of this compound in yeast.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-Deoxy-3-fluoro-D-mannose

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-3-fluoro-D-mannose (3-F-Man) is a synthetic fluorinated analog of the monosaccharide D-mannose. Its structural similarity to the natural sugar allows it to enter cellular metabolic pathways, where it acts as a fraudulent substrate, leading to the disruption of normal glycosylation processes. This technical guide provides a comprehensive overview of the core mechanism of action of 3-F-Man, detailing its metabolic fate, its inhibitory effects on key enzymes in the glycosylation pathway, and its impact on cellular function. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Metabolic Activation and Formation of a Fraudulent Nucleotide Sugar

The primary mechanism through which this compound exerts its biological effects is through its metabolic conversion into a fraudulent nucleotide sugar donor, GDP-3-deoxy-3-fluoro-D-mannose (GDP-3-F-Man). This process mirrors the initial steps of natural mannose metabolism.

Upon entering the cell, 3-F-Man is recognized by cellular kinases and is phosphorylated to form this compound 6-phosphate. Subsequent enzymatic reactions convert this intermediate into GDP-3-F-Man. Studies in the yeast Saccharomyces cerevisiae have identified the formation of 3-deoxy-3-fluoro-D-[1-14C]mannose 1,6-bisphosphate, 3-deoxy-3-fluoro-D-[1-14C]mannose 6-phosphate, and GDP-3-deoxy-3-fluoro-D-[1-14C]mannose following incubation with radiolabeled 3-F-Man.[1][2] However, the transport of 3-F-Man into yeast cells and its subsequent conversion to the nucleotide sugar is reportedly less efficient compared to its 4-fluoro analog, 4-deoxy-4-fluoro-D-mannose (B43598).[1][2]

The metabolic activation of 3-F-Man is a critical step, as it is the resulting GDP-3-F-Man that acts as the primary inhibitor of downstream glycosylation events.

Inhibition of Dolichol-Phosphate Mannosyltransferase

The central molecular target of GDP-3-F-Man is the enzyme GDP-mannose:dolichyl-phosphate mannosyltransferase (also known as dolichol-phosphate mannose synthase). This enzyme catalyzes the transfer of a mannose residue from GDP-mannose to dolichyl phosphate (B84403), forming dolichyl-phosphate mannose (Dol-P-Man). Dol-P-Man is a crucial lipid-linked sugar donor required for the biosynthesis of N-linked glycans, O-linked mannans, and glycosylphosphatidylinositol (GPI) anchors within the endoplasmic reticulum.

GDP-3-F-Man acts as a competitive inhibitor of GDP-mannose:dolichyl-phosphate mannosyltransferase. The substitution of the hydroxyl group with fluorine at the C-3 position of the mannose ring does not prevent binding to the enzyme but likely interferes with the catalytic process or the subsequent utilization of the fluorinated product.

Quantitative Inhibition Data

Kinetic studies have been performed to quantify the inhibitory potency of GDP-3-F-Man. The apparent Michaelis constant (Km) for the natural substrate, GDP-Mannose, is approximately 0.52 µM. In comparison, GDP-3-deoxy-D-mannose exhibits a potent inhibitory effect with an apparent inhibition constant (Ki) of 1.0 ± 0.1 µM .

| Compound | Apparent Km (µM) | Apparent Ki (µM) |

| GDP-Mannose | 0.52 ± 0.02 | - |

| GDP-3-deoxy-D-mannose | - | 1.0 ± 0.1 |

| GDP-2-deoxy-D-glucose | - | 1.3 ± 0.2 |

| GDP-4-deoxy-D-mannose | - | 3.1 ± 0.1 |

| GDP-6-deoxy-D-mannose | - | 0.40 ± 0.15 |

| GDP-2-deoxy-2-fluoro-D-mannose | - | 15 ± 0 |

| GDP | - | 56 ± 2 |

Table 1: Apparent Kinetic Constants for GDP-Mannose and Analogs as Substrates/Inhibitors of GDP-Mannose:Dolichyl-Phosphate Mannosyltransferase.

This data clearly demonstrates that GDP-3-F-Man is a potent inhibitor of the initial mannosylation step in the dolichol pathway, with an inhibitory constant in the low micromolar range.

Disruption of Dolichol-Linked Oligosaccharide Synthesis

The inhibition of dolichol-phosphate mannose synthase by GDP-3-F-Man has significant downstream consequences for the assembly of dolichol-linked oligosaccharides (DLOs). DLOs are the precursors for N-linked glycosylation, and their synthesis involves a series of sequential additions of monosaccharides to a dolichol pyrophosphate anchor. The initial steps of this process, which occur on the cytoplasmic face of the endoplasmic reticulum, are dependent on GDP-mannose as a donor. Subsequent mannosylation and glucosylation steps within the ER lumen utilize Dol-P-Man and dolichol-phosphate-glucose as donors.

By depleting the pool of Dol-P-Man, 3-F-Man effectively truncates the elongation of the DLO. This leads to the accumulation of incompletely synthesized lipid-linked oligosaccharides. These aberrant precursors are poor substrates for the subsequent transfer to nascent polypeptide chains by the oligosaccharyltransferase (OST) complex. Consequently, treatment with 3-F-Man is expected to result in the synthesis of glycoproteins with truncated or absent N-glycans.

Induction of the Unfolded Protein Response (UPR)

The disruption of N-linked glycosylation, a critical co-translational and post-translational modification for a vast number of proteins, leads to the accumulation of misfolded or unfolded proteins within the endoplasmic reticulum. This condition, known as ER stress, triggers a cellular signaling cascade called the Unfolded Protein Response (UPR).

The UPR is a complex network of signaling pathways initiated by three ER-resident transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). The primary goal of the UPR is to restore ER homeostasis by:

-

Attenuating global protein synthesis to reduce the influx of new proteins into the ER.

-

Upregulating the expression of ER-resident chaperones and folding enzymes to enhance the protein folding capacity.

-

Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. While direct experimental evidence specifically linking 3-F-Man to the activation of distinct UPR branches is limited, the known consequences of inhibiting N-linked glycosylation strongly suggest that treatment with this compound would lead to the induction of the UPR.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the addition of potassium cyanide to 2-deoxy-2-fluoro-D-arabinose at a controlled pH of 7.8.[3] The resulting cyanohydrin is then subjected to catalytic hydrogenation over a palladium-barium sulfate (B86663) (5%) catalyst. This process yields a mixture of 3-deoxy-3-fluoro-D-glucose and this compound. The epimeric sugars can be separated and purified by column chromatography using a cation exchange resin, such as Dowex-50W x 8 (Ca2+ form).[3]

Enzymatic Synthesis of GDP-3-deoxy-3-fluoro-D-mannose

The enzymatic synthesis of GDP-3-F-Man can be achieved using a multi-enzyme, one-pot reaction starting from 3-F-Man. This typically involves the sequential action of hexokinase (to form the 6-phosphate), phosphomannomutase (to form the 1-phosphate), and GDP-mannose pyrophosphorylase.

Reaction Components:

-

This compound

-

ATP (for the hexokinase reaction)

-

GTP (for the GDP-mannose pyrophosphorylase reaction)

-

Hexokinase

-

Phosphomannomutase

-

GDP-mannose pyrophosphorylase

-

Appropriate buffer (e.g., Tris-HCl) with MgCl₂

Procedure:

-

Combine the substrates and enzymes in the reaction buffer.

-

Incubate at an optimal temperature (e.g., 37°C).

-

Monitor the reaction progress by a suitable method, such as HPLC.

-

Purify the resulting GDP-3-F-Man using techniques like anion-exchange chromatography.

GDP-Mannose:Dolichyl-Phosphate Mannosyltransferase Assay

The activity of GDP-mannose:dolichyl-phosphate mannosyltransferase and its inhibition by GDP-3-F-Man can be measured using a radiolabel-based assay.

Materials:

-

Microsomal preparations (as a source of the enzyme)

-

GDP-[¹⁴C]Mannose (radiolabeled substrate)

-

Dolichyl phosphate (acceptor substrate)

-

GDP-3-deoxy-3-fluoro-D-mannose (inhibitor)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂ and a detergent like Triton X-100)

-

Scintillation cocktail and counter

Procedure:

-

Pre-incubate the microsomal preparation with varying concentrations of GDP-3-F-Man.

-

Initiate the reaction by adding GDP-[¹⁴C]Mannose and dolichyl phosphate.

-

Incubate for a defined period at the optimal temperature.

-

Stop the reaction (e.g., by adding chloroform/methanol).

-

Extract the lipid-linked products (including [¹⁴C]Dol-P-Man).

-

Quantify the incorporated radioactivity by scintillation counting.

-

Determine the kinetic parameters (Km and Vmax) and the inhibition constant (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).

Conclusion

The mechanism of action of this compound is centered on its metabolic conversion to the fraudulent nucleotide sugar GDP-3-deoxy-3-fluoro-D-mannose. This metabolite acts as a potent competitive inhibitor of GDP-mannose:dolichyl-phosphate mannosyltransferase, a key enzyme in the biosynthesis of essential lipid-linked mannose donors. The resulting depletion of dolichol-phosphate mannose disrupts the assembly of dolichol-linked oligosaccharides, leading to impaired N-linked glycosylation. This disruption of a fundamental cellular process triggers the Unfolded Protein Response, a complex signaling network aimed at restoring cellular homeostasis or, under prolonged stress, initiating apoptosis. The detailed understanding of this mechanism provides a solid foundation for the further investigation and potential therapeutic application of this compound and related compounds in contexts where the modulation of glycosylation pathways is desirable.

References

- 1. Dolichyl-phosphate beta-D-mannosyltransferase - Wikipedia [en.wikipedia.org]

- 2. Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of this compound and 4-deoxy-4-fluoro-d-mannose | Chemsrc [chemsrc.com]

Unveiling the Biological Activity of 3-Deoxy-3-fluoro-D-mannose: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-3-fluoro-D-mannose (3DFM) is a synthetically accessible fluorinated carbohydrate that holds potential as a modulator of biological processes, particularly those involving mannose metabolism. Its structural similarity to D-mannose allows it to enter cellular metabolic pathways, where it can be converted into downstream products that act as inhibitors of key enzymes in glycosylation. This technical guide provides a comprehensive overview of the known biological activities of 3DFM, its metabolic fate, and detailed protocols for its study. While quantitative inhibitory data remains to be fully elucidated in the public domain, this document equips researchers with the necessary theoretical framework and practical methodologies to investigate its potential as a tool in glycobiology and as a therapeutic agent. We will delve into its effects on yeast and its potential implications for mammalian systems, as well as its reported antibacterial properties.

Introduction

Fluorinated carbohydrates are powerful tools in chemical biology, offering unique advantages for probing and perturbing cellular processes. The strategic replacement of a hydroxyl group with fluorine can lead to compounds that are metabolically processed to "fraudulent" intermediates. These intermediates can act as potent and specific enzyme inhibitors, as the fluorine atom can alter the electronic properties of the sugar and its ability to be processed by downstream enzymes, while being minimally larger than the hydroxyl group it replaces. This compound is one such molecule of interest. This guide will explore its known biological activities, with a focus on its metabolic activation and subsequent potential to interfere with glycosylation pathways.

Metabolic Fate of this compound

The biological activity of this compound is intrinsically linked to its metabolic conversion into phosphate (B84403) and nucleotide-sugar derivatives. The most detailed studies to date have been conducted in the yeast Saccharomyces cerevisiae.

Metabolism in Saccharomyces cerevisiae

In S. cerevisiae, this compound is transported into the cell and sequentially phosphorylated and activated to form GDP-3-deoxy-3-fluoro-D-mannose.[1] However, both its transport into the cell and its conversion to the corresponding sugar nucleotide are less efficient compared to its 4-fluoro counterpart.[1] The identified metabolites are:

-

This compound-6-phosphate

-

This compound-1,6-bisphosphate

-

Guanosine diphosphate (B83284) (GDP)-3-deoxy-3-fluoro-D-mannose[1]

The formation of these metabolites suggests that this compound is a substrate for hexokinase, phosphomannomutase, and GDP-mannose pyrophosphorylase. The accumulation of GDP-3-deoxy-3-fluoro-D-mannose is the likely precursor to its biological effects, as this molecule can then potentially inhibit mannosyltransferases.

Hypothesized Metabolism and Mechanism of Action in Mammalian Cells

While direct studies on the metabolism of this compound in mammalian cells are not extensively reported, it is reasonable to hypothesize a similar metabolic pathway to that observed in yeast, given the conservation of the core mannose metabolic enzymes. If so, this compound would be converted to GDP-3-deoxy-3-fluoro-D-mannose, which would then act as a competitive inhibitor of various mannosyltransferases involved in N-linked glycosylation. This could disrupt the proper assembly of N-glycan chains on proteins, leading to ER stress and other cellular effects.

Antibacterial Activity

This compound has been reported to possess antibacterial properties.[2] One proposed mechanism is the inhibition of protein and RNA synthesis through the binding of its metabolite to the 6-phosphate group of nucleic acids, thereby preventing the addition of further sugar moieties.[2] However, this mechanism requires further experimental validation.

A more mechanistically plausible antibacterial action relates to the interference with the biosynthesis of bacterial cell surface polysaccharides. Notably, derivatives of this compound have been synthesized as analogs of the terminal determinants of the O-polysaccharide of Vibrio cholerae O1, suggesting that it may act as an inhibitor of O-antigen biosynthesis in this and other pathogenic bacteria.[3]

Quantitative Data

As of the time of this writing, there is a notable absence of publicly available quantitative data, such as IC50 or Ki values, for the inhibitory activity of this compound or its metabolites on specific enzymes. The experimental protocols provided in the subsequent sections are intended to enable researchers to generate such valuable data.

Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the biological activity of this compound.

Synthesis of this compound

While commercially available, this compound can be synthesized chemically. A common method involves the addition of potassium cyanide to 2-deoxy-2-fluoro-D-arabinose, followed by catalytic hydrogenation.

Protocol for Assessing the Effect on Mammalian N-linked Glycosylation

This protocol uses metabolic labeling with a radioactive mannose precursor to visualize changes in glycoprotein (B1211001) size after treatment with this compound, which would indicate an inhibition of glycosylation.

Materials:

-

Mammalian cell line of choice (e.g., HEK293T, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Glucose-free and mannose-free cell culture medium

-

This compound

-

[³⁵S]methionine/cysteine or [³H]mannose

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Antibody against a known glycoprotein (e.g., EGFR, integrin β1)

-

Autoradiography film or phosphorimager

Procedure:

-

Culture cells to ~80% confluency.

-

Wash cells with PBS and incubate in glucose-free and mannose-free medium for 1-2 hours to deplete intracellular sugar pools.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 µM) in the glucose-free/mannose-free medium for a predetermined time (e.g., 4-24 hours).

-

During the last 30-60 minutes of treatment, add the radioactive label ([³⁵S]methionine/cysteine or [³H]mannose) to the medium.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

-

Perform immunoprecipitation for the glycoprotein of interest or run equal amounts of total protein on an SDS-PAGE gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

For radioactive labeling, expose the dried gel or membrane to autoradiography film or a phosphorimager screen. A downward shift in the molecular weight of the glycoprotein in treated cells compared to untreated cells indicates inhibition of glycosylation.

-

For non-radioactive detection, perform a Western blot using an antibody against the glycoprotein of interest.

Enzyme Inhibition Assays

To determine if this compound or its metabolites inhibit key enzymes in the mannose metabolic pathway, in vitro enzyme assays can be performed using purified enzymes.

5.3.1. Mannose-6-Phosphate (B13060355) Isomerase (MPI) Inhibition Assay

This assay measures the conversion of mannose-6-phosphate to fructose-6-phosphate (B1210287).

Materials:

-

Purified MPI

-

Mannose-6-phosphate

-

This compound-6-phosphate (requires synthesis)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

Coupled enzyme system for detecting fructose-6-phosphate (e.g., phosphoglucose (B3042753) isomerase, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Spectrophotometer

Procedure:

-

Set up reactions containing reaction buffer, the coupled enzyme system, NADP⁺, and varying concentrations of the inhibitor (this compound-6-phosphate).

-

Initiate the reaction by adding a fixed concentration of mannose-6-phosphate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

Calculate the initial reaction velocities and determine the inhibitory kinetics (e.g., Ki).

5.3.2. GDP-mannose Pyrophosphorylase (GMPP) Inhibition Assay

This assay measures the formation of GDP-mannose from mannose-1-phosphate and GTP.

Materials:

-

Purified GMPP

-

Mannose-1-phosphate

-

GTP

-

This compound-1-phosphate (requires synthesis)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

Method for detecting GDP-mannose (e.g., HPLC, or a coupled enzyme assay with GDP-mannose dehydrogenase and NAD⁺)

Procedure:

-

Set up reactions containing reaction buffer, GTP, and varying concentrations of the inhibitor (this compound-1-phosphate).

-

Initiate the reaction by adding a fixed concentration of mannose-1-phosphate.

-

Stop the reaction at various time points and quantify the amount of GDP-mannose produced using a suitable detection method.

-

Calculate initial velocities and determine inhibitory constants.

Conclusion

This compound is a promising molecule for the study of mannose metabolism and glycosylation. Its known metabolic activation in yeast to GDP-3-deoxy-3-fluoro-D-mannose provides a strong rationale for its potential as an inhibitor of mannosyltransferases in both lower and higher eukaryotes. While there is a current lack of quantitative data on its inhibitory properties, the experimental protocols outlined in this guide provide a clear path for researchers to elucidate its precise mechanism of action and to quantify its biological effects. Further investigation into its effects on mammalian glycosylation and its antibacterial properties is warranted and could lead to the development of novel research tools and therapeutic leads.

References

The Role of 3-Deoxy-3-fluoro-D-mannose in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deoxy-3-fluoro-D-mannose (3F-Man) is a synthetic, fluorinated analog of the monosaccharide D-mannose. Within the field of glycobiology, it serves as a valuable chemical tool to probe and perturb cellular glycosylation processes. By leveraging the cell's own metabolic machinery, 3F-Man is converted into a "fraudulent" nucleotide sugar donor, GDP-3-deoxy-3-fluoro-D-mannose (GDP-3F-Man). This analog can act as a potent inhibitor of key enzymes in glycosylation pathways, particularly those involved in fucosylation. This technical guide provides a comprehensive overview of the role of 3F-Man in glycobiology, detailing its proposed mechanism of action, summarizing relevant quantitative data from analogous compounds, and providing detailed experimental protocols and pathway diagrams to facilitate its use in research and drug development.

Introduction to this compound

This compound is a mannose derivative where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This seemingly minor modification has profound consequences for its biological activity once it enters the cell. While not a direct inhibitor itself, 3F-Man acts as a metabolic precursor to an active inhibitor, making it a powerful tool for studying dynamic glycosylation processes in living systems.

Mechanism of Action

The inhibitory effects of 3F-Man are predicated on its metabolic activation to GDP-3F-Man. This process occurs via the established nucleotide sugar biosynthesis pathway. Once formed, GDP-3F-Man is hypothesized to exert its inhibitory effects through a dual mechanism, primarily impacting the fucosylation pathway.

Metabolic Activation of 3F-Man

3F-Man is taken up by cells and enters the mannose metabolic pathway. It is sequentially converted by endogenous enzymes into its active, inhibitory form:

-

Phosphorylation: Hexokinase phosphorylates 3F-Man to this compound-6-phosphate.

-

Isomerization: Phosphomannomutase converts the 6-phosphate to this compound-1-phosphate.

-

GDP-ligation: GDP-mannose pyrophosphorylase catalyzes the reaction of this compound-1-phosphate with GTP to form GDP-3-deoxy-3-fluoro-D-mannose (GDP-3F-Man).

A study in Saccharomyces cerevisiae has confirmed the intracellular formation of GDP-3-deoxy-3-fluoro-D-mannose from its precursor.[1][2]

Figure 1: Metabolic activation pathway of this compound (3F-Man).

Inhibition of Fucosylation

The primary downstream effect of GDP-3F-Man is the inhibition of fucosylation, a critical glycosylation event involved in numerous biological processes, including cell adhesion, signaling, and immune responses. This inhibition is proposed to occur via two interconnected mechanisms:

-

Feedback Inhibition of the De Novo Pathway: The de novo pathway for the synthesis of GDP-L-fucose, the universal fucose donor, begins with GDP-D-mannose. The first and rate-limiting step is catalyzed by GDP-mannose 4,6-dehydratase (GMD).[3] This enzyme is subject to allosteric feedback inhibition by GDP-L-fucose.[4] It is hypothesized that GDP-3F-Man, being structurally similar to both GDP-mannose and GDP-fucose, acts as a feedback inhibitor of GMD, thereby depleting the cellular pool of GDP-L-fucose.

-

Competitive Inhibition of Fucosyltransferases (FUTs): GDP-3F-Man can also act as a competitive inhibitor of various fucosyltransferases. These enzymes catalyze the transfer of fucose from GDP-L-fucose to acceptor glycans. GDP-3F-Man can bind to the active site of FUTs, preventing the binding of the natural substrate, GDP-L-fucose, and thus inhibiting the fucosylation of glycoproteins and glycolipids.

Figure 2: Proposed dual inhibitory mechanism of GDP-3F-Man on the fucosylation pathway.

Quantitative Data

As of the date of this publication, specific quantitative data for the inhibition of glycosyltransferases and GMD by this compound or its GDP-activated form are not available in the peer-reviewed literature. However, data from structurally related fluorinated monosaccharide inhibitors provide an indication of the potential potency of such compounds.

| Compound | Target Enzyme | Inhibition Constant (Ki/IC50) | Cell Type / System | Reference |

| GDP-2-deoxy-2-fluoro-L-fucose | Fucosyltransferases (FUT3, 5, 6, 7) | Ki: 4–38 µM | In vitro enzyme assay | [5] |

| GDP-d-6-deoxy-difluoro-mannose | GDP-mannose 4,6-dehydratase (GMD) | IC50: 231 µM | In vitro enzyme assay | [6] |

| 3'-Deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus | EC50: 1.1 ± 0.1 µM | PS cells | [7] |

This table presents data for analogous compounds to provide a contextual framework for the expected potency of 3F-Man and its derivatives. Direct experimental validation is required.

Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the effects of this compound on cellular glycosylation. These are generalized procedures and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT/WST-1)

It is crucial to determine the cytotoxic concentration of 3F-Man before proceeding with functional assays.

-

Objective: To determine the concentration range of 3F-Man that is non-toxic to the cells of interest.

-

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (3F-Man)

-

MTT or WST-1 assay kit

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of 3F-Man in complete culture medium (e.g., from 1 µM to 1 mM).

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of 3F-Man. Include a vehicle-only control.

-

Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

Perform the MTT or WST-1 assay according to the manufacturer's instructions.[5]

-

Measure the absorbance at the appropriate wavelength.

-

Calculate cell viability as a percentage relative to the vehicle-only control.

-

Metabolic Labeling with Radiolabeled 3F-Man

This protocol is adapted from studies on other radiolabeled mannose analogs and would require a custom synthesis of radiolabeled 3F-Man (e.g., [³H] or [¹⁴C]).

-

Objective: To trace the metabolic fate of 3F-Man and its incorporation into cellular components.

-

Materials:

-

Radiolabeled 3F-Man (e.g., [¹⁴C]-3F-Man)

-

Cells of interest

-

Cell culture dishes

-

Glucose-free culture medium supplemented with dialyzed fetal bovine serum

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation counter and fluid

-

-

Procedure:

-

Culture cells to approximately 80-90% confluency.

-

Wash the cells with PBS and then incubate in glucose-free medium for 1-2 hours to deplete intracellular sugar pools.

-

Replace the starvation medium with glucose-free medium containing a known concentration of radiolabeled 3F-Man.

-

Incubate for the desired time period (e.g., 1, 4, or 24 hours).

-

Wash the cells extensively with ice-cold PBS to remove unincorporated label.

-

Lyse the cells and collect the lysate.

-

Measure the total protein concentration of the lysate.

-

Perform scintillation counting on an aliquot of the lysate to determine the total incorporation of the radiolabel.

-

Further analysis can be performed by fractionating the lysate into different cellular components (e.g., proteins, lipids, nucleic acids) to determine the distribution of the label.

-

Analysis of Glycosylation by Lectin Blotting

Lectin blotting can be used to detect changes in specific glycan structures on glycoproteins following treatment with 3F-Man. For fucosylation, lectins such as Aleuria aurantia (B1595364) lectin (AAL) or Lotus tetragonolobus lectin (LTL) can be used.

-

Objective: To qualitatively or semi-quantitatively assess changes in fucosylation of the total proteome.

-

Materials:

-

Cell lysates from control and 3F-Man-treated cells

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 3% BSA in TBST)

-

Biotinylated lectin (e.g., AAL)

-

Streptavidin-HRP conjugate

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Separate equal amounts of protein from control and 3F-Man-treated cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with the biotinylated lectin (e.g., 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature.[8][9]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.[9]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the bands using an imaging system.[9] A decrease in signal in the 3F-Man-treated lanes would indicate reduced fucosylation.

-

N-Glycan Profiling by Mass Spectrometry

For a detailed and quantitative analysis of changes in the N-glycan profile, mass spectrometry is the method of choice.

-

Objective: To identify and quantify the specific N-glycan structures that are altered by 3F-Man treatment.

-

Materials:

-

Glycoproteins extracted from control and 3F-Man-treated cells

-

PNGase F enzyme

-

Reagents for glycan labeling (e.g., procainamide)

-

HILIC-SPE cartridges for glycan cleanup

-

LC-MS system (e.g., Q-TOF or Orbitrap)

-

-

Procedure:

-

Denature the glycoprotein (B1211001) samples.

-

Release the N-glycans by incubating with PNGase F.

-

Label the released glycans with a fluorescent tag (e.g., procainamide) for detection and improved ionization.

-

Purify the labeled glycans using HILIC-SPE.

-

Analyze the purified glycans by LC-MS/MS. The liquid chromatography separates the different glycan isomers.[10]

-

The mass spectrometer provides the mass-to-charge ratio of each glycan, allowing for the determination of its monosaccharide composition.

-

Fragmentation data (MS/MS) can be used to determine the structure of the glycans.[11]

-

Compare the glycan profiles of control and 3F-Man-treated samples to identify and quantify changes in specific glycan species, particularly a decrease in fucosylated structures.

-

Figure 3: Experimental workflow for analyzing glycosylation changes using Lectin Blotting.

Applications in Research and Drug Development

This compound and similar fluorinated monosaccharides are valuable tools for:

-

Probing Glycosylation Pathways: By selectively inhibiting fucosylation, 3F-Man can be used to elucidate the functional roles of fucosylated glycans in various biological processes, such as cell-cell recognition, receptor activation, and viral entry.

-

Cancer Research: Altered fucosylation is a hallmark of many cancers and is often associated with metastasis and drug resistance. 3F-Man can be used as a tool to study the consequences of reduced fucosylation in cancer models.

-

Immunology: Fucosylation plays a critical role in immune cell trafficking and function. 3F-Man can be employed to investigate the impact of fucosylation on immune responses.

-

Therapeutic Antibody Development: The presence of fucose on the N-glycans of therapeutic antibodies can reduce their antibody-dependent cell-mediated cytotoxicity (ADCC). Inhibitors of fucosylation are of great interest for the production of afucosylated antibodies with enhanced therapeutic efficacy.

Conclusion

This compound is a powerful metabolic tool for the study of glycosylation. Through its conversion to GDP-3F-Man, it is proposed to act as a dual inhibitor of the fucosylation pathway, targeting both the de novo synthesis of GDP-L-fucose and the fucosyltransferases themselves. While specific quantitative data for 3F-Man is still forthcoming, the principles of its mechanism and its utility in the laboratory are well-supported by studies of analogous compounds. The experimental protocols and pathway diagrams provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize 3F-Man in their investigations into the complex and vital world of glycobiology.

References

- 1. Metabolism of this compound and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of this compound and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GDP-mannose 4,6-dehydratase is a key driver of MYCN-amplified neuroblastoma core fucosylation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Fluorinated rhamnosides inhibit cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]

- 10. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

The Sweet Revolution: A Technical Guide to the Discovery and History of Fluorinated Sugars

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into carbohydrate scaffolds has ushered in a new era of glycobiology and drug discovery. This in-depth technical guide explores the fascinating history of fluorinated sugars, from their initial synthesis to their modern applications as sophisticated tools to probe biological systems and as promising therapeutic agents. We will delve into the key milestones, pioneering synthetic methodologies, and the profound impact of these unique molecules on our understanding of carbohydrate chemistry and biology.

A Historical Perspective: The Dawn of Fluorinated Carbohydrates

The journey into the world of fluorinated sugars began in the mid-20th century, driven by the burgeoning field of organofluorine chemistry and a growing interest in modifying biologically active molecules. Early explorations were challenging, requiring the development of novel fluorinating agents and synthetic strategies to selectively introduce fluorine into the polyhydroxylated and stereochemically complex carbohydrate framework.

A pivotal moment in this history was the first synthesis of 2-deoxy-2-fluoro-D-glucose in 1969 by Pacák and his team. This achievement laid the groundwork for the development of what would become one of the most important radiotracers in medical imaging. Another significant advancement was the introduction of diethylaminosulfur trifluoride (DAST) in 1975, a reagent that greatly facilitated the deoxyfluorination of alcohols and has since been widely used in the synthesis of fluorinated sugars.[1] These early breakthroughs paved the way for the synthesis of a diverse array of fluorinated carbohydrates, each with unique properties and potential applications.

Key Synthetic Strategies for Accessing Fluorinated Sugars

The synthesis of fluorinated sugars can be broadly categorized into three main approaches: nucleophilic fluorination, electrophilic fluorination, and radical fluorination. The choice of method depends on the desired position of the fluorine atom, the stereochemistry, and the nature of the starting material.

Nucleophilic Fluorination

This is the most common method for introducing a fluorine atom, typically involving the displacement of a good leaving group (e.g., triflate, tosylate, or mesylate) with a fluoride (B91410) ion source. The reaction generally proceeds with an inversion of configuration at the reaction center (SN2 mechanism).

Key Reagents:

-

Diethylaminosulfur Trifluoride (DAST): A versatile reagent for the deoxyfluorination of primary and secondary alcohols.

-

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF): A source of naked fluoride ions, effective for displacing leaving groups.

-

Potassium Hydrogen Fluoride (KHF2): An economical and widely used fluoride source.

Electrophilic Fluorination

Electrophilic fluorination is primarily used for the fluorination of electron-rich species, such as glycals (unsaturated sugars). This method often results in the addition of fluorine and another nucleophile across the double bond.

Key Reagents:

-

Selectfluor® (F-TEDA-BF4): A popular, user-friendly, and effective electrophilic fluorinating agent.

-

N-Fluorobenzenesulfonimide (NFSI): Another widely used electrophilic fluorine source.

-

Trifluoromethyl Hypofluorite (B1221730) (CF3OF): A highly reactive reagent used in early syntheses.

Radical Fluorination

More recently, radical-based methods have emerged as a powerful tool for C-H fluorination and other challenging transformations in carbohydrate chemistry. These methods often employ photocatalysis or metal-mediated processes to generate fluorine radicals.

Quantitative Data on Fluorinated Sugars

The introduction of fluorine significantly alters the physicochemical and biological properties of sugars. This section provides a summary of key quantitative data for some of the most well-studied fluorinated carbohydrates.

Table 1: Synthetic Yields of Selected Fluorinated Sugars

| Fluorinated Sugar | Starting Material | Fluorinating Agent | Yield (%) | Reference |

| 2-Deoxy-2-fluoro-D-glucose | 3,4,6-Tri-O-acetyl-D-glucal | Acetyl hypofluorite | ~40 | [2] |

| 6-Deoxy-6-fluoro-D-glucose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | DAST | High | [3] |

| Peracetylated 2,6-difluoro-L-fucose | 6-Fluoro-L-fucal | Selectfluor | 71 | [4] |

| 2-Deoxy-2,2-difluoro-L-fucose derivative | Diacetyl-L-fucal | Selectfluor | Not specified | [4] |

| [18F]6-Deoxy-6-fluoro-D-fructose | Triflate precursor | [18F]KF/Kryptofix 2.2.2 | 25-35 | [5] |

Table 2: 19F NMR Chemical Shift Ranges for Fluorine in Different Environments

| Type of Compound | Chemical Shift Range (ppm) Relative to CFCl3 |

| -F-C=O | -70 to -20 |

| -CF3 | +40 to +80 |

| -CF2- | +80 to +140 |

| >CF- | +140 to +250 |

| Ar-F | +80 to +170 |

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and molecular structure.[6][7]

Table 3: Inhibitory Activity of Selected Fluorinated Sugar Derivatives

| Inhibitor | Target Enzyme | Inhibition Constant (Ki or IC50) | Reference |

| 2-Deoxy-2-fluoro-α-D-glucopyranosyl fluoride | Yeast α-glucosidase | Time-dependent inactivator | [8] |

| 2,4,6-Trinitrophenyl α-D-2-deoxy-2,2-difluoro arabino glycoside | Yeast α-glucosidase | Time-dependent inactivator | [8] |

| 3-Fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide | α-Glucosidase | IC50 = 1.47 ± 0.05 μM | [9] |

| Fluorinated Australine Derivative | A. niger α-glucosidase | Enhanced inhibition | [10] |

| C-7 Fluorinated Casuarine Derivative | Amyloglucosidase | Potent inhibition | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of two key fluorinated sugars, illustrating the practical aspects of the synthetic strategies discussed earlier.

Synthesis of 2-Deoxy-2-fluoro-D-glucose from 3,4,6-Tri-O-acetyl-D-glucal

This protocol is adapted from the electrophilic fluorination method.

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal

-

Acetyl hypofluorite (can be generated in situ)

-

Anhydrous acetonitrile (B52724)

-

Water

-

Hydrochloric acid

-

Sodium bicarbonate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)/hexane solvent system

Procedure:

-

Dissolve 3,4,6-tri-O-acetyl-D-glucal in anhydrous acetonitrile in a flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired reaction temperature (e.g., -15 °C).

-

Slowly add a solution of acetyl hypofluorite in acetonitrile to the cooled glucal solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product is a mixture of acetylated 2-deoxy-2-fluoro-D-glucopyranosyl fluoride and the corresponding manno-isomer.

-

Hydrolyze the acetyl groups by dissolving the crude product in a mixture of methanol (B129727) and hydrochloric acid.

-

Neutralize the reaction mixture and concentrate under reduced pressure.

-

Purify the final product, 2-deoxy-2-fluoro-D-glucose, by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/methanol).

Synthesis of Methyl 6-deoxy-6-fluoro-α-isomaltoside using DAST

This protocol exemplifies a nucleophilic fluorination approach.

Materials:

-

Methyl 6-O-(6-O-acetyl-2,3,4-tri-O-benzyl-α-D-glucopyranosyl)-2,3,4-tri-O-benzyl-α-D-glucopyranoside

-

Sodium methoxide (B1231860) in methanol

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (B109758)

-

Methanol

-

Silica gel for column chromatography

-

Hexane/ethyl acetate solvent system

Procedure:

-

Deacetylate the starting material by treating it with a catalytic amount of sodium methoxide in methanol. Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction with an acidic resin, filter, and concentrate to obtain the 6'-hydroxy compound.

-

Dissolve the dried 6'-hydroxy compound in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add DAST to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of methanol at 0 °C.

-

Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting per-O-benzyl derivative of methyl 6'-deoxy-6'-fluoro-α-isomaltoside by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

The benzyl (B1604629) protecting groups can be removed by catalytic hydrogenation (e.g., using Pd/C in methanol) to yield the final product.[3]

Visualizing the Impact: Pathways and Workflows

Graphviz diagrams are provided to illustrate key biological pathways and experimental workflows where fluorinated sugars play a crucial role.

Caption: Sialic acid biosynthesis pathway and its interception by fluorinated analogs.

Caption: A typical workflow for screening fluorinated sugar inhibitors.

Conclusion and Future Perspectives

The discovery and development of fluorinated sugars have profoundly impacted chemical biology and medicinal chemistry. From their origins as synthetic curiosities, they have evolved into indispensable tools for studying carbohydrate-protein interactions, elucidating enzymatic mechanisms, and developing novel therapeutic and diagnostic agents. The unique properties conferred by the fluorine atom—such as increased metabolic stability, altered electronics, and the ability to serve as a sensitive NMR probe—ensure that these fascinating molecules will continue to be at the forefront of glycoscience research for years to come. Future efforts will likely focus on the development of more sophisticated and selective fluorination methods, the synthesis of increasingly complex fluorinated glycans and glycoconjugates, and their application in unraveling the intricate roles of carbohydrates in health and disease.

References

- 1. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of methyl 6''-deoxy-6'-fluoro-alpha-isomaltoside and of the corresponding trisaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Deoxy-6-[18F]fluoro-D-fructose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fluorinated sugars as probes of glycosidase mechanisms | UBC Chemistry [chem.ubc.ca]

- 9. Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Diastereoselective Synthesis, Glycosidase Inhibition, and Docking Study of C-7-Fluorinated Casuarine and Australine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Fluorinated Carbohydrate Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for the chemical synthesis of fluorinated carbohydrate analogs. These compounds are of significant interest in drug discovery and chemical biology due to their unique physicochemical properties that can enhance metabolic stability, modulate biological activity, and serve as probes for studying carbohydrate-protein interactions. This document details key synthetic strategies, presents quantitative data for comparative analysis, outlines experimental protocols, and visualizes relevant biological pathways.

Introduction to Fluorinated Carbohydrate Analogs

The introduction of fluorine into carbohydrate scaffolds can dramatically alter their biological properties. Fluorine's high electronegativity, small size (mimicking a hydroxyl group), and the strength of the C-F bond contribute to increased metabolic stability by blocking enzymatic degradation.[1][2] Furthermore, the strategic placement of fluorine can modulate the carbohydrate's conformation and its binding affinity to target proteins, making these analogs potent enzyme inhibitors or probes for studying biological processes.[3][4] This guide will focus on the primary methods for their synthesis: nucleophilic fluorination, electrophilic fluorination, and chemoenzymatic approaches.

Synthetic Strategies for Fluorination of Carbohydrates

The synthesis of fluorinated carbohydrates can be broadly categorized into several key strategies, each with its own advantages and substrate scope.

Nucleophilic Fluorination

Nucleophilic fluorination is a widely used method that involves the displacement of a leaving group, typically a hydroxyl group activated as a sulfonate ester (e.g., tosylate, mesylate, or triflate), with a fluoride (B91410) ion.[5] Deoxyfluorination reagents, which can both activate the hydroxyl group and provide a fluoride source, are also commonly employed.

Common Reagents:

-

Diethylaminosulfur Trifluoride (DAST): A versatile and widely used deoxyfluorinating agent for converting alcohols to fluorides.

-

Deoxofluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): A thermally more stable alternative to DAST.

-

Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TASF): A source of "naked" fluoride ions, particularly useful for displacing leaving groups.

-

Metal Fluorides (e.g., CsF, KF): Used in conjunction with a phase-transfer catalyst or in polar aprotic solvents to displace sulfonate esters.

Reaction Mechanism: The reaction with DAST typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center. The hydroxyl group is first activated by DAST to form a good leaving group, which is then displaced by a fluoride ion.

Experimental Protocol: Deoxyfluorination of a Protected Mannopyranoside using DAST

This protocol describes a general procedure for the deoxyfluorination of a protected mannose derivative at the C-2 position.

-

Materials:

-

Protected mannose derivative with a free hydroxyl group at C-2 (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (B109758) (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve the protected mannose derivative in anhydrous CH2Cl2 under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add DAST to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO3.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the 2-deoxy-2-fluoro-glucopyranoside derivative (due to inversion of stereochemistry).

-

Quantitative Data for Nucleophilic Fluorination:

| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | DAST | CH2Cl2 | RT | 12 | 6-Deoxy-6-fluoro-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 68 | [6] |

| Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | DAST | CH2Cl2 | RT | 24 | Methyl 6-deoxy-6-fluoro-2,3,4-tri-O-benzoyl-α-D-glucopyranoside | 85 | [5] |

| Phenyl 2-azido-3-O-benzyl-2-deoxy-1-thio-α-D-galactopyranoside | DAST | CH2Cl2 | 0 to RT | 1 | Phenyl 2-azido-4,6-dideoxy-4,6-difluoro-3-O-benzyl-2-deoxy-1-thio-α-D-glucopyranoside | 70 | [5] |

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of an electron-rich substrate, such as a glycal or an enol ether, with a reagent that delivers an electrophilic fluorine atom ("F+").[7] This method is particularly useful for the synthesis of 2-deoxy-2-fluoro sugars.

Common Reagents:

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): A commercially available, stable, and easy-to-handle electrophilic fluorinating agent.

-

N-Fluorobenzenesulfonimide (NFSI): Another widely used electrophilic fluorinating reagent.

Reaction Mechanism: The reaction of a glycal with Selectfluor typically proceeds through an initial addition of the electrophilic fluorine to the double bond, forming a transient fluoronium ion intermediate. This intermediate is then attacked by a nucleophile (often the solvent or a counterion) at the anomeric carbon.

Experimental Protocol: Electrophilic Fluorination of Tri-O-acetyl-D-glucal with Selectfluor

This protocol outlines a general procedure for the synthesis of 2-deoxy-2-fluoro-D-glucose derivatives from a protected glucal.

-

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal (1.0 eq)

-

Selectfluor® (1.1 - 1.5 eq)

-

Acetonitrile (B52724) (CH3CN) and water (as co-solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 3,4,6-tri-O-acetyl-D-glucal in a mixture of acetonitrile and water.

-

Add Selectfluor® to the solution and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield a mixture of 2-deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose derivatives.[8]

-

Quantitative Data for Electrophilic Fluorination:

| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| 3,4,6-Tri-O-acetyl-D-glucal | Selectfluor | CH3CN/H2O | RT | 12 | 3,4,6-Tri-O-acetyl-2-deoxy-2-fluoro-D-glucopyranose and -mannopyranose | ~80 (mixture) | [8] |

| 3,4-Di-O-acetyl-L-fucal | Selectfluor | CH3CN/H2O | RT | 2 | 2-Deoxy-2-fluoro-L-fucose derivatives | 75 (mixture) | [9] |

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic transformations.[10][11] This approach is particularly powerful for the synthesis of complex fluorinated oligosaccharides and glycoconjugates. Typically, a fluorinated monosaccharide is chemically synthesized and then used as a substrate for glycosyltransferases or other carbohydrate-active enzymes to build larger structures.[12]

Key Enzymes:

-

Glycosyltransferases: Catalyze the transfer of a sugar moiety from an activated donor (e.g., a nucleotide sugar) to an acceptor molecule. Many glycosyltransferases exhibit some promiscuity and can accept fluorinated substrates.

-

Glycosidases: In the presence of appropriate substrates, some glycosidases can be used to catalyze the formation of glycosidic bonds (transglycosylation).

Workflow: A typical chemoenzymatic workflow involves:

-

Chemical synthesis of a fluorinated monosaccharide or a simple fluorinated building block.

-

Enzymatic activation of the fluorinated sugar (e.g., conversion to a nucleotide sugar).

-

Enzymatic glycosylation to transfer the fluorinated sugar to an acceptor.

Experimental Protocol: Chemoenzymatic Synthesis of a Fluorinated Disaccharide

This protocol provides a general outline for the chemoenzymatic synthesis of a fluorinated disaccharide using a glycosyltransferase.

-

Materials:

-

Fluorinated sugar donor (e.g., GDP-2-fluoro-fucose)

-

Acceptor substrate (e.g., N-acetyllactosamine)

-

Glycosyltransferase (e.g., fucosyltransferase)

-

Appropriate buffer solution with divalent cations (e.g., MnCl2)

-

Alkaline phosphatase (to degrade nucleotide byproducts)

-

Size-exclusion or reversed-phase chromatography media

-

-

Procedure:

-

Combine the fluorinated sugar donor, acceptor substrate, and glycosyltransferase in the appropriate buffer.

-

Add alkaline phosphatase to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C).

-

Monitor the reaction progress by HPLC or TLC.

-

Upon completion, terminate the reaction by heating or adding a quenching agent.

-

Purify the resulting fluorinated disaccharide using size-exclusion or reversed-phase chromatography.

-

Quantitative Data for Chemoenzymatic Synthesis:

| Donor Substrate | Acceptor Substrate | Enzyme | Product | Yield (%) | Reference |

| GDP-2-deoxy-2-fluoro-L-fucose | N-acetyllactosamine | α-1,3-Fucosyltransferase V | 2'-fluoro-Sialyl Lewis x | ~60 | [9] |

| CMP-3Fax-Neu5Ac | Lacto-N-neotetraose | α-2,3-Sialyltransferase | 3'-fluoro-sialyl-Lacto-N-neotetraose | High | [3] |

Biological Applications and Signaling Pathways

Fluorinated carbohydrate analogs have emerged as powerful tools to probe and modulate biological processes, particularly those involving carbohydrate-recognizing proteins and enzymes. Their primary applications lie in their ability to act as inhibitors of glycosyltransferases and to modulate cellular metabolism.

Inhibition of Glycosyltransferases

Many fluorinated carbohydrate analogs function as metabolic inhibitors of glycosyltransferases, such as fucosyltransferases (FUTs) and sialyltransferases (STs).[3][9] These analogs, often administered as cell-permeable peracetylated derivatives, are processed by cellular salvage pathways into fluorinated nucleotide sugar donors (e.g., GDP-fluoro-fucose or CMP-fluoro-sialic acid).[13]

Mechanism of Action:

-

Competitive Inhibition: The fluorinated nucleotide sugar donors compete with the natural substrates for the active site of the glycosyltransferase. The high electronegativity of the fluorine atom can destabilize the oxocarbenium ion-like transition state of the glycosylation reaction, thus inhibiting the transfer of the sugar.[2]

-

Feedback Inhibition: The accumulation of the fluorinated nucleotide sugar analogs can also lead to feedback inhibition of the de novo biosynthetic pathway for the natural nucleotide sugar, further reducing the levels of available donor substrate.[13][14]

The inhibition of fucosylation and sialylation has significant implications for various cellular processes, including cell adhesion, signaling, and immune responses. For instance, the inhibition of fucosylation can downregulate the expression of sialyl Lewis X (sLex), a key ligand for selectins involved in inflammation and cancer metastasis.[9] Similarly, altering sialylation patterns can impact the function of cell surface receptors and modulate cell-cell interactions.[15][16]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling structure–function interactions between fluorinated heparan sulfate mimetics and signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Deoxy-6-fluoro-d-galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brynmawr.edu [brynmawr.edu]

- 8. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research-portal.uu.nl [research-portal.uu.nl]